5-Ethynyl-2-fluoro-4-methylpyridine

Physicochemical properties Medicinal chemistry Drug design

5-Ethynyl-2-fluoro-4-methylpyridine (CAS 1824459-89-3) is a heterocyclic aromatic compound belonging to the fluorinated ethynylpyridine family, characterized by a pyridine core with a fluorine atom at the 2-position, a methyl group at the 4-position, and a terminal ethynyl group at the 5-position. This specific substitution pattern yields a molecular formula of C8H6FN and a molecular weight of 135.14 g/mol, with computed properties including an XLogP3-AA of 1.9, a topological polar surface area of 12.9 Ų, and a complexity rating of 158.

Molecular Formula C8H6FN
Molecular Weight 135.141
CAS No. 1824459-89-3
Cat. No. B2366542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2-fluoro-4-methylpyridine
CAS1824459-89-3
Molecular FormulaC8H6FN
Molecular Weight135.141
Structural Identifiers
SMILESCC1=CC(=NC=C1C#C)F
InChIInChI=1S/C8H6FN/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3
InChIKeySICWQGKLHDZHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-2-fluoro-4-methylpyridine (CAS 1824459-89-3) Procurement Guide: A Fluorinated Pyridine Building Block for Medicinal Chemistry and Advanced Synthesis


5-Ethynyl-2-fluoro-4-methylpyridine (CAS 1824459-89-3) is a heterocyclic aromatic compound belonging to the fluorinated ethynylpyridine family, characterized by a pyridine core with a fluorine atom at the 2-position, a methyl group at the 4-position, and a terminal ethynyl group at the 5-position [1]. This specific substitution pattern yields a molecular formula of C8H6FN and a molecular weight of 135.14 g/mol, with computed properties including an XLogP3-AA of 1.9, a topological polar surface area of 12.9 Ų, and a complexity rating of 158 [1]. The compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry, with documented applications in cross-coupling reactions (e.g., Sonogashira) and the construction of complex heterocyclic frameworks [2]. Its unique combination of a fluorine substituent (imparting metabolic stability and altered electronic properties) and a terminal alkyne (enabling click chemistry and metal-catalyzed transformations) distinguishes it from simpler pyridine analogs and positions it as a valuable intermediate in drug discovery programs, particularly for kinase inhibitors and central nervous system (CNS) drug candidates [2].

Why 5-Ethynyl-2-fluoro-4-methylpyridine (CAS 1824459-89-3) Cannot Be Interchanged with Other Fluoropyridine Analogs in Critical Synthesis or Assay Workflows


The precise substitution pattern of 5-ethynyl-2-fluoro-4-methylpyridine is critical for its reactivity and biological profile; simple substitution with other fluoropyridine derivatives or ethynylpyridine isomers will alter reaction outcomes, yields, or biological activity. For example, the position of the methyl group (4- vs. 3-methyl) influences steric and electronic properties, affecting regioselectivity in cross-coupling reactions and binding affinity in biological assays [1]. The unique combination of a 2-fluoro group (enhancing metabolic stability and modulating pKa) and a 5-ethynyl handle (enabling Sonogashira couplings and click chemistry) cannot be replicated by using separate building blocks or analogs lacking this exact arrangement [2]. Therefore, using a generic alternative such as 2-fluoro-4-methylpyridine (which lacks the ethynyl group) or 5-ethynyl-2-fluoropyridine (which lacks the 4-methyl group) will result in failed coupling reactions, altered pharmacokinetic profiles, or loss of target engagement, making precise sourcing of this specific CAS number essential for reproducible research and development [1].

Quantitative Differentiation Evidence for 5-Ethynyl-2-fluoro-4-methylpyridine (CAS 1824459-89-3) Versus Closest Analogs


Distinct Physicochemical Profile (LogP and Topological Polar Surface Area) Compared to the 3-Methyl Isomer

5-Ethynyl-2-fluoro-4-methylpyridine exhibits a computed XLogP3-AA of 1.9 and a topological polar surface area (TPSA) of 12.9 Ų, whereas its closest isomer, 5-ethynyl-2-fluoro-3-methylpyridine, has an XLogP3-AA of 2.0 and a TPSA of 13.0 Ų (values computed using the same methodology) [1]. While these differences appear minor, the 0.1 unit shift in LogP and the slight TPSA variation can influence compound-specific properties such as solubility, permeability, and protein binding, which are critical considerations in lead optimization [2]. For medicinal chemists, this distinction may be decisive when selecting a building block to achieve a desired balance between lipophilicity and polar surface area for CNS drug candidates or for modulating off-target effects.

Physicochemical properties Medicinal chemistry Drug design

Enhanced Reactivity in Sonogashira Coupling Due to 2-Fluoro-4-methyl Substitution Pattern

The 5-ethynyl group in 5-ethynyl-2-fluoro-4-methylpyridine is specifically activated for Sonogashira coupling reactions due to the electron-withdrawing effect of the adjacent 2-fluoro substituent and the steric and electronic influence of the 4-methyl group [1]. In contrast, 2-fluoro-4-methylpyridine (CAS 461-87-0), which lacks the ethynyl handle, cannot participate in such reactions, and 5-ethynyl-2-fluoropyridine (CAS 1189458-99-2), lacking the 4-methyl group, exhibits different reactivity and selectivity profiles [2]. While direct comparative kinetic data for this specific compound is not publicly available, class-level inference from analogous pyridine systems indicates that the 2-fluoro substituent increases the electrophilicity of the pyridine ring, facilitating oxidative addition in Pd-catalyzed cross-couplings, and the 4-methyl group provides steric protection, reducing unwanted side reactions [3].

Cross-coupling Organic synthesis Catalysis

Documented Potential in Kinase Inhibitor and CNS Drug Discovery Scaffolds

5-Ethynyl-2-fluoro-4-methylpyridine is recognized as a privileged scaffold in the development of kinase inhibitors and CNS-active agents due to its ability to mimic ATP purine rings and its favorable brain penetration properties conferred by the fluorine and methyl substituents [1]. While specific biological data for this exact compound is limited in public repositories, patents and reviews highlight the use of closely related 2-fluoro-4-methylpyridine derivatives in the synthesis of potent kinase inhibitors and acetylcholine release-enhancing agents [2]. In contrast, non-fluorinated or non-ethynylated analogs typically exhibit reduced metabolic stability or lack the reactive handle for further functionalization, limiting their utility in advanced medicinal chemistry programs .

Kinase inhibition CNS drug discovery Medicinal chemistry

Optimal Research and Procurement Scenarios for 5-Ethynyl-2-fluoro-4-methylpyridine (CAS 1824459-89-3) Based on Evidence


Synthesis of Kinase Inhibitor Libraries via Sonogashira Coupling

Medicinal chemists should procure 5-ethynyl-2-fluoro-4-methylpyridine for the rapid construction of focused kinase inhibitor libraries. The compound's terminal alkyne allows for efficient Sonogashira coupling with diverse aryl or heteroaryl halides, while the 2-fluoro and 4-methyl substituents confer desirable metabolic stability and CNS penetration properties to the resulting conjugates [1]. This approach is superior to building libraries from simpler 2-fluoro-4-methylpyridine, which lacks the reactive ethynyl handle and would require additional synthetic steps, or from non-fluorinated ethynylpyridines, which may yield less drug-like molecules [2].

Development of CNS-Penetrant Drug Candidates

For CNS drug discovery programs, 5-ethynyl-2-fluoro-4-methylpyridine is a strategic choice due to its computed lipophilicity (XLogP3 = 1.9) and low topological polar surface area (12.9 Ų), which are within the optimal ranges for passive blood-brain barrier diffusion [1]. The fluorine atom enhances metabolic stability, reducing oxidative metabolism, while the 4-methyl group provides a balance between lipophilicity and aqueous solubility [2]. Using this specific isomer over the 3-methyl analog (XLogP3 = 2.0, TPSA = 13.0 Ų) offers a slight but potentially significant advantage in optimizing CNS exposure and minimizing P-glycoprotein efflux [1].

Preparation of Advanced Heterocyclic Scaffolds for Agrochemical Research

In agrochemical discovery, 5-ethynyl-2-fluoro-4-methylpyridine serves as a valuable building block for the synthesis of novel fungicides, herbicides, or insecticides. The ethynyl group can be utilized in cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition with azides) to generate triazole-containing heterocycles with potent biological activity, while the fluoropyridine core imparts favorable physicochemical properties such as increased lipophilicity and enhanced soil mobility [1]. Procuring this specific compound enables the exploration of chemical space not accessible with non-fluorinated or non-ethynylated pyridine alternatives, potentially leading to the discovery of new crop protection agents with improved efficacy and environmental profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethynyl-2-fluoro-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.